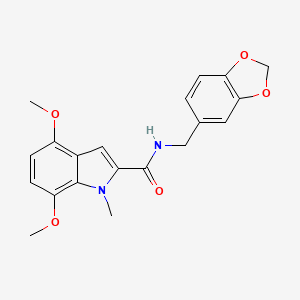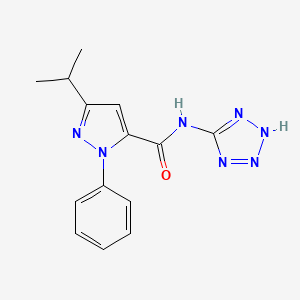![molecular formula C20H26N4O6 B10999517 2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B10999517.png)
2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1,3-ベンゾジオキソール-5-イルメチル)-2-ヒドロキシ-5-オキソ-4,5-ジヒドロ-1H-イミダゾール-4-イル]-N-[3-(モルホリン-4-イル)プロピル]アセトアミドは、イミダゾール環、ベンゾジオキソール部分、モルホリン環など、複数の官能基を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
この化合物の合成は、以下の重要な手順を含む複数段階のプロセスによって達成することができます。
イミダゾール環の形成: これは、グリオキサールをアンモニアとアルデヒドと縮合させることで達成できます。
ベンゾジオキソール部分の導入: これは、1,3-ベンゾジオキソールと適切なハロアルカンを用いたフリーデル・クラフツアルキル化反応によって行うことができます。
モルホリン環の付加: この手順には、適切な前駆体をモルホリンで求核置換反応させることが含まれます。
最終的な組み立て: 最終的な手順には、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を用いて、制御された条件下で中間体をカップリングして目的化合物を形成することが含まれます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために、上記の合成経路を最適化することが必要になるでしょう。これには、自動反応器、連続フロー化学、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にヒドロキシ基で酸化反応を受け、ケトンやアルデヒドを生成します。
還元: 還元反応は、イミダゾール環またはカルボニル基を標的にし、アルコールまたはアミンを生成します。
一般的な試薬と条件
酸化: PCC(ピリジニウムクロロクロメート)またはKMnO4(過マンガン酸カリウム)などの試薬を使用できます。
還元: 一般的な還元剤には、NaBH4(水素化ホウ素ナトリウム)またはLiAlH4(水素化アルミニウムリチウム)が含まれます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシ基の酸化はケトンを生成しますが、イミダゾール環の還元はアミンを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: イミダゾール含有化合物を含む生物学的プロセスの研究のためのプローブとして。
医学: 既知の生物活性分子の構造類似性から、医薬品としての可能性。
産業: 新規材料の開発や化学反応の触媒としての使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with glyoxal or a similar aldehyde.
Coupling Reactions: The benzodioxole and imidazolidinone intermediates are then coupled using a suitable linker, such as an acyl chloride or an ester, under basic conditions.
Introduction of the Morpholinopropyl Group: The final step involves the reaction of the coupled intermediate with morpholine and a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The imidazolidinone ring can be reduced to form imidazolidines.
Substitution: The morpholinopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Imidazolidines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential use as a drug candidate for various therapeutic applications, including anticancer and antiviral research.
Industry: Use in the development of new materials and catalysts.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体と相互作用し、その活性を調節する可能性があります。イミダゾール環は、金属イオンに結合することが知られており、これは酵素の阻害または活性化に関連する可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-[1-(1,3-ベンゾジオキソール-5-イルメチル)-2-ヒドロキシ-5-オキソ-4,5-ジヒドロ-1H-イミダゾール-4-イル]-N-[3-(ピペリジン-4-イル)プロピル]アセトアミド
- 2-[1-(1,3-ベンゾジオキソール-5-イルメチル)-2-ヒドロキシ-5-オキソ-4,5-ジヒドロ-1H-イミダゾール-4-イル]-N-[3-(ピロリジン-4-イル)プロピル]アセトアミド
独自性
目的化合物のモルホリン環の存在は、それを類似の化合物と区別するものであり、薬物動態特性や生物活性を変化させる可能性があります。
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide is unique due to its combination of a benzodioxole moiety, an imidazolidinone ring, and a morpholinopropyl group
特性
分子式 |
C20H26N4O6 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C20H26N4O6/c25-18(21-4-1-5-23-6-8-28-9-7-23)11-15-19(26)24(20(27)22-15)12-14-2-3-16-17(10-14)30-13-29-16/h2-3,10,15H,1,4-9,11-13H2,(H,21,25)(H,22,27) |
InChIキー |
DYSYHXFDSKVAHC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)CC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10999439.png)
![3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10999443.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10999452.png)

![3-(4-methoxy-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10999456.png)
![3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10999460.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-isoleucinamide](/img/structure/B10999461.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10999479.png)

![N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10999488.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10999490.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B10999504.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B10999507.png)
